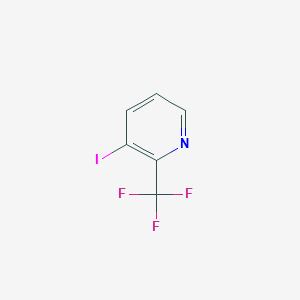

3-Iodo-2-(trifluoromethyl)pyridine

Descripción general

Descripción

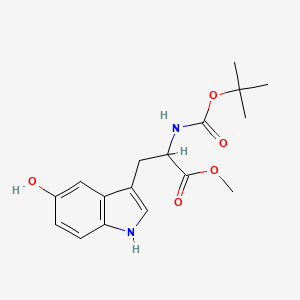

3-Iodo-2-(trifluoromethyl)pyridine is a chemical compound that is part of the pyridine family, characterized by the presence of a trifluoromethyl group and an iodine atom attached to the pyridine ring. This structure is significant in various chemical reactions and is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of 3-iodo-2-(trifluoromethyl)pyridine and related compounds has been explored through various methods. One approach involves the reaction of pyridine N-oxides with silylaryl triflates in the presence of CsF in acetonitrile, which proceeds through a series of rearrangements to yield substituted 3-(2-hydroxyphenyl)pyridines . Another strategy for synthesizing poly-substituted pyridines, including those with a trifluoromethyl group, is based on C-F bond breaking of anionically activated fluoroalkyl groups, which is a noble metal-free method . Additionally, unsymmetrical diaryl-λ3-iodonium salts have been used for electrophilic triflyl-arylation and triflyl-pyridylation, which can introduce a trifluoromethyl group into the pyridine ring .

Molecular Structure Analysis

The molecular structure of compounds related to 3-iodo-2-(trifluoromethyl)pyridine has been characterized by various techniques. For instance, X-ray crystal structure analysis has been used to determine the T-shaped geometry at the iodine atom of unsymmetrical diaryl-λ3-iodonium salts . The crystal structure of a related compound, bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide, has also been determined, revealing a linear S–I+–S linker and the formation of dimers through hydrogen bonds .

Chemical Reactions Analysis

3-Iodo-2-(trifluoromethyl)pyridine can undergo various chemical reactions due to the presence of reactive sites. For example, 2-iodopyridines can be converted into 2-(trifluoromethyl)pyridines by displacement of iodide by (trifluoromethyl)copper generated in situ . Halogen shuffling is another reaction where 2-chloro-6-(trifluoromethyl)pyridine can be converted into its 3-iodo derivative, which can then be used for further manipulations in reaction sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-iodo-2-(trifluoromethyl)pyridine are influenced by the trifluoromethyl and iodine substituents. These groups can affect the compound's reactivity, boiling point, solubility, and stability. For instance, the trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the acidity of adjacent hydrogens and influence the compound's reactivity in nucleophilic substitution reactions . The iodine atom can also participate in electrophilic substitution reactions due to its reactivity .

Aplicaciones Científicas De Investigación

-

Agrochemical Industry

- Summary of Application : TFMP and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Results or Outcomes : The use of TFMP derivatives has led to effective crop protection from pests .

-

Pharmaceutical Industry

- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals and veterinary products has led to the development of effective treatments .

-

Pesticide Development

- Summary of Application : TFMP and its intermediates are key structural ingredients for the development of many agrochemical compounds . They are used in the development of pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

- Results or Outcomes : The presence of a fluorine atom and a pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .

-

Pharmaceutical Intermediate

- Summary of Application : “3-Iodo-2-(trifluoromethyl)pyridine” is used as a pharmaceutical intermediate . It’s an advanced chemical intermediate used in the synthesis of various pharmaceutical compounds .

- Results or Outcomes : The use of “3-Iodo-2-(trifluoromethyl)pyridine” as a pharmaceutical intermediate has led to the development of various pharmaceutical compounds .

-

Migraine Treatment

Safety And Hazards

Direcciones Futuras

TFMP derivatives, including 3-Iodo-2-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Propiedades

IUPAC Name |

3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)5-4(10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIRKFLGSOEBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649101 | |

| Record name | 3-Iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-(trifluoromethyl)pyridine | |

CAS RN |

590371-71-4 | |

| Record name | 3-Iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)